Phencomycin

Description

This compound has been reported in Streptomyces with data available.

isolated from Streptomyces sp. HIL Y-9031725; structure given in first source

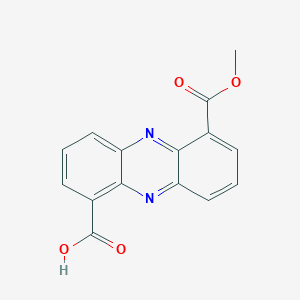

Structure

3D Structure

Properties

Molecular Formula |

C15H10N2O4 |

|---|---|

Molecular Weight |

282.25 g/mol |

IUPAC Name |

6-methoxycarbonylphenazine-1-carboxylic acid |

InChI |

InChI=1S/C15H10N2O4/c1-21-15(20)9-5-3-7-11-13(9)17-10-6-2-4-8(14(18)19)12(10)16-11/h2-7H,1H3,(H,18,19) |

InChI Key |

YPYRMWFNCMDUIB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC2=NC3=C(C=CC=C3N=C21)C(=O)O |

Synonyms |

1,5-phenazinedicarboxylic acid 1-methyl ester phencomycin |

Origin of Product |

United States |

Foundational & Exploratory

Phencomycin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phencomycin is a phenazine antibiotic produced by various bacteria, including species of Streptomyces and Burkholderia. Like other members of the phenazine class, its antimicrobial activity is attributed to its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that are detrimental to a wide range of microorganisms. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data and detailed experimental protocols for its isolation and purification.

Core Mechanism of Action: Redox Cycling and Oxidative Stress

While direct experimental studies on the molecular mechanism of this compound are limited, its activity can be inferred from the well-established mechanism of other phenazine antibiotics. The core mechanism is believed to be the induction of oxidative stress through a process known as redox cycling.

Phenazine compounds are redox-active molecules, meaning they can accept and donate electrons. This property allows them to participate in a catalytic cycle within microbial cells, leading to the formation of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). These reactive oxygen species can subsequently damage essential cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

The proposed mechanism involves the following steps:

-

Cellular Uptake: this compound enters the microbial cell.

-

Reduction: Inside the cell, this compound is reduced by cellular reductants, such as NADH or NADPH.

-

Oxygen Reduction: The reduced this compound then reacts with molecular oxygen (O₂) to produce a superoxide radical (O₂⁻), regenerating the original this compound molecule.

-

ROS Cascade: The superoxide radical can be converted to hydrogen peroxide (H₂O₂) and other highly reactive hydroxyl radicals (•OH).

-

Cellular Damage: These ROS molecules cause widespread damage to vital cellular macromolecules, disrupting cellular processes and leading to cell death.

The Architects of a Bioactive Scaffold: An In-depth Guide to the Biosynthesis of Phencomycin in Burkholderia

For Researchers, Scientists, and Drug Development Professionals

Phencomycin, a phenazine-class antibiotic, stands as a testament to the intricate metabolic capabilities of the bacterial genus Burkholderia. This technical guide delves into the core of this compound's creation, elucidating its biosynthetic pathway, the genetic architecture that orchestrates its assembly, and the regulatory networks that govern its production. This document is intended to serve as a comprehensive resource, providing insights for researchers exploring natural product biosynthesis, scientists engaged in drug discovery, and professionals in pharmaceutical development.

The this compound Blueprint: A Genetically Encoded Pathway

The biosynthesis of this compound in Burkholderia, particularly in species like Burkholderia glumae, is orchestrated by a dedicated set of genes organized in a phenazine (phz) biosynthetic gene cluster. This cluster encodes the enzymatic machinery required to construct the core phenazine scaffold and subsequently modify it to yield the final this compound molecule.

Core Biosynthesis: Building the Phenazine Tricycle

The initial steps of the pathway are dedicated to the synthesis of the foundational phenazine-1,6-dicarboxylic acid (PDC). This process begins with the shikimate pathway, a central metabolic route in bacteria, which provides the precursor chorismic acid. A conserved set of core phz genes, homologous to those found in other phenazine-producing bacteria like Pseudomonas, catalyzes the conversion of two molecules of chorismate into PDC.[1][2][3] The key enzymes and their proposed functions in this core pathway are outlined below.

| Gene | Putative Enzyme | Proposed Function in Core Phenazine Biosynthesis |

| phzE | Isochorismate synthase | Converts chorismic acid to isochorismic acid. |

| phzD | 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase | Involved in the early steps of chorismate modification. |

| phzF | Isomerase | Catalyzes an isomerization step in the pathway. |

| phzB | Dihydrophenazine-1,6-dicarboxylate synthetase component | Part of the enzymatic complex that condenses two molecules of the modified chorismate precursor. |

| phzA | Dihydrophenazine-1,6-dicarboxylate synthetase component | Works in conjunction with PhzB to form the tricyclic phenazine core. |

| phzG | Trans-2,3-dihydro-3-hydroxyanthranilate isomerase-like protein | Involved in the final steps of PDC formation. |

Tailoring Reactions: The Genesis of this compound

Following the synthesis of the PDC scaffold, a series of "tailoring" reactions occur, which are crucial for the bioactivity and chemical identity of this compound. These modifications are catalyzed by enzymes encoded by accessory genes within the phz cluster. Based on the structure of this compound (a mono-carboxylated and mono-methyl-esterified phenazine), the following enzymatic activities are proposed:

-

Decarboxylation: One of the two carboxyl groups of PDC is removed.

-

Hydroxylation: Hydroxyl groups are added to the phenazine ring.

-

O-Methylation: A methyl group is transferred to one of the hydroxyl groups, forming a methoxy group.

While the precise sequence of these events and the specific enzymes responsible in Burkholderia glumae require further detailed biochemical characterization, analysis of homologous gene clusters in other Burkholderia species suggests the presence of genes encoding for monooxygenases, methyltransferases, and decarboxylases that likely perform these transformations.[2]

Quantitative Insights into this compound Production

Quantitative data on the biosynthesis of this compound is not extensively available in the public domain. However, studies on phenazine production in Burkholderia species provide some context for the yields and conditions that favor synthesis. The following table summarizes the types of quantitative data that are critical for understanding and optimizing this compound production.

| Parameter | Significance | Typical Range/Values (from related phenazine studies) |

| Product Titer | Overall productivity of the strain. | Can range from µg/L to mg/L in laboratory cultures, highly dependent on the strain and culture conditions. |

| Precursor Availability | The concentration of chorismic acid can be a rate-limiting factor. | Dependent on the primary metabolic flux of the cell. |

| Enzyme Kinetics (Km, kcat) | Efficiency and substrate affinity of the biosynthetic enzymes. | Not yet determined for most this compound biosynthetic enzymes. |

| Optimal pH | Influences enzyme activity and product stability. | Typically in the neutral to slightly acidic range for phenazine production. |

| Optimal Temperature | Affects microbial growth and enzyme function. | Often between 28-37°C for many Burkholderia species. |

Experimental Cornerstones: Protocols for Studying this compound Biosynthesis

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Gene Knockout to Confirm Gene Function

Objective: To inactivate a specific phz gene to determine its role in the biosynthetic pathway.

Methodology: A common method for generating gene knockouts in Burkholderia is through homologous recombination using a suicide vector.

-

Construct Design:

-

Amplify the upstream and downstream flanking regions (typically 500-1000 bp) of the target phz gene from Burkholderia glumae genomic DNA using PCR.

-

Clone the upstream and downstream fragments into a suicide vector (e.g., pEX18Ap) on either side of an antibiotic resistance cassette (e.g., gentamicin resistance).

-

The suicide vector contains a counter-selectable marker (e.g., sacB), which confers sucrose sensitivity.

-

-

Transformation:

-

Introduce the constructed suicide vector into a competent E. coli strain (e.g., DH5α λpir) for plasmid propagation.

-

Transfer the plasmid from E. coli to Burkholderia glumae via conjugation (triparental mating with a helper plasmid like pRK2013).

-

-

Selection of Mutants:

-

Select for single-crossover homologous recombinants by plating the conjugation mixture on a medium containing an antibiotic to which Burkholderia glumae is resistant (e.g., polymyxin B) and the antibiotic marker from the suicide vector (e.g., gentamicin).

-

To select for double-crossover events (gene replacement), culture the single-crossover colonies in a medium without antibiotic selection and then plate on a medium containing sucrose. The sacB gene product will convert sucrose into a toxic substance, killing the cells that still retain the vector backbone.

-

Colonies that grow on the sucrose-containing medium are potential double-crossover mutants.

-

-

Verification:

-

Confirm the gene knockout by PCR using primers that flank the target gene. The PCR product from the mutant will be a different size than the wild-type product.

-

Further confirmation can be obtained by Southern blot analysis or DNA sequencing.

-

Heterologous Expression and In Vitro Enzyme Assays

Objective: To express a specific phz enzyme and characterize its catalytic activity.

Methodology:

-

Cloning and Expression:

-

Amplify the coding sequence of the target phz gene from Burkholderia glumae genomic DNA.

-

Clone the gene into an expression vector (e.g., pET series) with an affinity tag (e.g., His-tag) for purification.

-

Transform the expression construct into a suitable E. coli expression host (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and grow the culture at an optimal temperature (e.g., 16-25°C) to enhance soluble protein production.

-

-

Protein Purification:

-

Harvest the cells and lyse them by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Purify the tagged protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Assess the purity of the protein by SDS-PAGE.

-

-

Enzyme Assay:

-

Design an assay to monitor the conversion of the putative substrate to the product. This can be done using spectrophotometry, HPLC, or LC-MS.

-

For example, to assay a putative methyltransferase, the reaction mixture would contain the purified enzyme, the substrate (a hydroxylated phenazine precursor), and the methyl donor S-adenosylmethionine (SAM).

-

Incubate the reaction at an optimal temperature and pH.

-

Stop the reaction at different time points and analyze the formation of the methylated product by HPLC or LC-MS.

-

Determine the kinetic parameters (Km and kcat) by varying the substrate concentration.

-

Quantitative Analysis of this compound by HPLC-MS/MS

Objective: To accurately measure the concentration of this compound in culture extracts.

Methodology:

-

Sample Preparation:

-

Grow Burkholderia glumae in a suitable production medium.

-

Extract the culture supernatant with an organic solvent such as ethyl acetate.

-

Evaporate the solvent and redissolve the extract in a suitable solvent (e.g., methanol) for analysis.

-

-

HPLC Separation:

-

Use a C18 reverse-phase HPLC column.

-

Develop a gradient elution method using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 90-10% B; 20-25 min, 10% B.

-

-

MS/MS Detection:

-

Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Perform multiple reaction monitoring (MRM) for sensitive and specific quantification.

-

Select a precursor ion corresponding to the [M+H]+ of this compound and at least two product ions for confirmation.

-

Optimize the collision energy for each transition.

-

-

Quantification:

-

Prepare a standard curve using a pure standard of this compound.

-

Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

Visualizing the Intricacies: Pathways and Workflows

Biosynthesis Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from chorismic acid.

Quorum Sensing Regulation of Phenazine Biosynthesis

Caption: Quorum sensing regulation of this compound biosynthesis in B. glumae.

Experimental Workflow for Pathway Elucidation

Caption: A typical experimental workflow for elucidating a biosynthetic pathway.

References

- 1. Adaptive Significance of Quorum Sensing-Dependent Regulation of Rhamnolipids by Integration of Growth Rate in Burkholderia glumae: A Trade-Off between Survival and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Analysis of Phenazine Biosynthesis Genes in Burkholderia spp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Phencomycin: A Technical Guide to its Chemical Structure, Properties, and Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phencomycin is a naturally occurring phenazine antibiotic with promising antimicrobial properties. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its isolation and characterization are outlined, and its potential mechanism of action is discussed. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.

Chemical Structure and Physicochemical Properties

This compound is a yellow, crystalline powder belonging to the phenazine class of compounds.[1] Its core structure consists of a dibenzo[b,e]pyrazine ring system, substituted with a carboxylic acid group and a methyl ester group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀N₂O₄ | NP-MRD |

| Molecular Weight | 298.26 g/mol | NP-MRD |

| Melting Point | 207°C | [1] |

| Appearance | Yellow, crystalline powder | [1] |

| Solubility | Poorly soluble in acidic water, hexane, and petroleum ether. Fairly soluble in methanol. Good solubility in acetonitrile, methylene chloride, ethyl acetate, chloroform, propylene glycol, and dimethylsulfoxide. | [1] |

| Chromatographic Data | TLC (Silica gel, Ethyl acetate): Rf = 0.43HPLC (Reversed-phase): RT = 11.63 min | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Technique | Data Highlights |

| UV-Vis | The UV-Vis spectrum of a related derivative in methanol shows absorption maxima (λmax) at 209, 270, and 370 nm, which are characteristic of the phenazine chromophore. |

| Infrared (IR) | The IR spectrum is expected to show characteristic absorption bands for the following functional groups: O-H stretching (from the carboxylic acid), C=O stretching (from the carboxylic acid and ester), C=N and C=C stretching (from the aromatic rings), and C-O stretching (from the ester and carboxylic acid). |

| Mass Spectrometry (MS) | High-resolution mass spectrometry of a hydroxylated derivative provided an [M+H]⁺ ion at m/z 299.0675, consistent with a molecular formula of C₁₅H₁₀N₂O₅. The fragmentation pattern of phenazines typically involves cleavages of the substituent groups and fragmentation of the heterocyclic ring. |

| Nuclear Magnetic Resonance (NMR) | The ¹H and ¹³C NMR spectra of this compound derivatives confirm the presence of the substituted phenazine core. The chemical shifts and coupling constants of the aromatic protons are indicative of the substitution pattern on the phenazine ring. |

Biological Activity and Mechanism of Action

This compound exhibits antimicrobial activity against a range of microorganisms. Derivatives of this compound have shown potent inhibitory activity against various bacteria, yeasts, and plant pathogenic fungi. For instance, 5,10-dihydro-4,9-dihydroxythis compound methyl ester, a derivative, has demonstrated significant antimicrobial properties.

The precise mechanism of action of this compound has not been fully elucidated. However, phenazine compounds are known to act as redox-active molecules. Their biological activity is often attributed to their ability to undergo oxidation-reduction cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. These ROS can cause oxidative damage to essential cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. It is hypothesized that this compound shares this general mechanism of action.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces sp.

The following is a generalized protocol for the isolation and purification of this compound from a Streptomyces species culture, based on established methods for similar compounds.

Caption: Workflow for the isolation and purification of this compound.

Detailed Methodology:

-

Fermentation:

-

Inoculate a suitable liquid medium (e.g., ISP2 broth) with a spore suspension or a vegetative culture of the Streptomyces strain.

-

Incubate the culture at 28-30°C for 5-7 days with shaking (e.g., 200 rpm).

-

-

Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Adjust the pH of the supernatant to 5.0.

-

Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. Repeat the extraction process to ensure complete recovery.

-

Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Apply the concentrated extract to a silica gel column.

-

Elute the column with a gradient of solvents, for example, a mixture of ethyl acetate and dichloromethane.

-

Collect fractions and monitor the separation by thin-layer chromatography (TLC).

-

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing this compound and concentrate them.

-

Further purify the compound by reversed-phase HPLC using a C18 column.

-

A suitable mobile phase could be a gradient of acetonitrile in water containing 0.1% formic acid.

-

Monitor the elution profile using a UV detector at a wavelength of 365 nm.

-

-

-

Crystallization:

-

The purified this compound can be crystallized from a suitable solvent, such as dichloromethane, to obtain a yellow crystalline powder.

-

Conclusion

This compound represents a promising scaffold for the development of new antimicrobial agents. This technical guide provides a foundational understanding of its chemical and biological properties. Further research is warranted to fully elucidate its mechanism of action, explore its therapeutic potential, and optimize its production. The detailed protocols provided herein should facilitate further investigation into this intriguing natural product.

References

Spectroscopic and Mechanistic Insights into Phencomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Phencomycin, a phenazine antibiotic. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, comprehensive experimental protocols for acquiring such data, and visualizations of its proposed mechanism of action and biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Spectroscopic Data for this compound

The following tables summarize the key spectroscopic data reported for this compound, facilitating easy reference and comparison.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectroscopic data for this compound are crucial for its structural elucidation and characterization. The data presented here is based on studies of this compound and its derivatives isolated from microbial sources.

Table 1: ¹H NMR Spectroscopic Data for a this compound Derivative (5,10-dihydro-4,9-dihydroxythis compound methyl ester)

| Chemical Shift (δH) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| 9.06 | br s | - | NH |

| 8.60 | d | 8.0 | Aromatic H |

| 7.32 | d | 8.0 | Aromatic H |

| 4.05 | s | - | -OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data for a this compound Derivative (5,10-dihydro-4,9-dihydroxythis compound methyl ester)

| Chemical Shift (δC) | Assignment |

| 167.9 | C=O |

| 142.1 | Aromatic C |

| 140.7 | Aromatic C |

| 138.3 | Aromatic C |

| 134.7 | Aromatic C |

| 118.7 | Aromatic C |

| 108.9 | Aromatic C |

| 52.2 | -OCH₃ |

Note: The provided NMR data is for a derivative of this compound as detailed in the cited literature. Specific data for the parent this compound may vary.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula of this compound and its derivatives.

Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS) Data for a this compound Derivative

| Ion | m/z [M-H]⁻ (Observed) | m/z [M-H]⁻ (Calculated) | Molecular Formula |

| [M-H]⁻ | 329.0768 | 329.0765 | C₁₆H₁₄N₂O₆ |

Experimental Protocols

The following sections provide detailed, generalized protocols for the acquisition of NMR and Mass Spectrometry data for natural products like this compound. These protocols are based on standard methodologies in the field and can be adapted for specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

Isolated this compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1-5 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using automated shimming routines.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard single-pulse experiment.

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 to 64 scans).

-

Apply a 90° pulse width.

-

Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.

-

Set the number of scans to achieve an adequate signal-to-noise ratio (this will be significantly higher than for ¹H NMR, often several thousand scans, depending on the sample concentration).

-

Apply a 30° or 45° pulse angle to reduce the relaxation delay.

-

Set a suitable relaxation delay (e.g., 2 seconds).

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C experiments.

-

Phase correct the resulting spectra.

-

Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., DMSO-d₆ at δH 2.50 and δC 39.52).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, coupling constants, and integrals to elucidate the structure.

-

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

Objective: To determine the accurate mass and molecular formula of this compound.

Materials:

-

Isolated this compound sample

-

HPLC-grade solvents (e.g., methanol, acetonitrile, water)

-

Volatile acid (e.g., formic acid) for positive ion mode or a volatile base (e.g., ammonium hydroxide) for negative ion mode (optional, to improve ionization).

-

High-resolution mass spectrometer with an ESI source.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the purified this compound sample in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) in an appropriate solvent system for infusion or LC-MS analysis. The solvent should be compatible with the ESI process (e.g., 50:50 methanol:water with 0.1% formic acid).

-

-

Instrument Setup and Calibration:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

-

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature. These parameters should be optimized for the specific analyte and solvent system.

-

-

Data Acquisition:

-

Direct Infusion: Introduce the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

LC-MS: Alternatively, inject the sample onto a liquid chromatography system coupled to the mass spectrometer. This is useful for analyzing complex mixtures or for further purification prior to mass analysis.

-

Acquire the mass spectrum in the desired mass range. For this compound, a range of m/z 100-1000 would be appropriate.

-

Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

-

Data Analysis:

-

Determine the monoisotopic mass of the parent ion.

-

Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

-

Compare the calculated molecular formula with the expected structure of this compound.

-

Visualizing this compound's Biological Context

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action and the biosynthetic pathway of phenazine antibiotics like this compound.

Proposed Mechanism of Action

Phenazine antibiotics are known to be redox-active molecules. Their antimicrobial activity is believed to stem from their ability to undergo redox cycling within bacterial cells, leading to the generation of reactive oxygen species (ROS). These ROS can cause widespread damage to cellular components, ultimately leading to cell death.

Caption: Proposed redox-cycling mechanism of this compound leading to ROS production and bacterial cell death.

Phenazine Biosynthesis Pathway

This compound belongs to the phenazine class of natural products. The biosynthesis of the basic phenazine core originates from the shikimic acid pathway. The following diagram provides a simplified overview of the key steps in phenazine biosynthesis.

Caption: Simplified biosynthetic pathway of the phenazine core structure, a precursor to this compound.

Phencomycin-Producing Microbial Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phencomycin is a phenazine antibiotic with demonstrated antimicrobial activity against a range of Gram-positive bacteria. This technical guide provides an in-depth overview of the microbial strains known to produce this compound, detailing their cultivation, the extraction and purification of the compound, and the underlying biosynthetic pathways. The information is presented to support research and development efforts in the fields of microbiology, natural product chemistry, and drug discovery.

This compound Producing Microbial Strains

Several microbial strains have been identified as producers of this compound. The primary producers belong to the genera Streptomyces and Burkholderia. This section details the key characteristics and production parameters of the most well-documented strains.

Streptomyces species Y-90,31725 (DSM 6520)

Isolated from a soil sample in Bharatpur, Rajasthan, India, this strain is a significant producer of this compound.[1] It is characterized as a member of the order Actinomycetales, family Streptomycetaceae, and genus Streptomyces.[1]

Burkholderia glumae 411gr-6

This plant-pathogenic bacterium is also a known producer of this compound and its derivatives.[2][3] In addition to this compound, this strain synthesizes 4-hydroxythis compound and 5,10-dihydro-4,9-dihydroxythis compound methyl ester.[2]

Marine Streptomyces sp. B 8251

A marine isolate of Streptomyces has also been reported to produce this compound, highlighting the diversity of environments harboring this compound-producing microorganisms.

Quantitative Data on this compound Production

The following table summarizes the available quantitative data on this compound production from the identified microbial strains.

| Microbial Strain | Production Scale | Medium/Cultivation Method | This compound Yield | Reference |

| Streptomyces sp. Y-90,31725 | 8 Liters | Submerged Fermentation | 100 mg (crystalline) | |

| Burkholderia glumae 411gr-6 | 2 kg | CPG Agar (Solid-state) | 0.8 mg |

Experimental Protocols

This section provides detailed methodologies for the cultivation of this compound-producing strains and the subsequent extraction and purification of the antibiotic.

Cultivation of Streptomyces sp. Y-90,31725 (Submerged Fermentation)

Objective: To produce this compound through submerged fermentation of Streptomyces sp. Y-90,31725.

Materials:

-

Seed Culture Medium: (g/L) Glucose 15, Soybean meal 15, Corn steep liquor 10, NaCl 5, CaCO₃ 2. Adjust pH to 7.0.

-

Production Medium: (g/L) Starch 20, Soybean meal 10, Yeast extract 2, K₂HPO₄ 1, MgSO₄·7H₂O 0.5, FeSO₄·7H₂O 0.01. Adjust pH to 7.0.

-

Inoculum of Streptomyces sp. Y-90,31725

-

Shake flasks or fermenter

-

Incubator shaker

Procedure:

-

Seed Culture Preparation: Inoculate a loopful of Streptomyces sp. Y-90,31725 into the seed culture medium. Incubate at 27°C for 48 hours with shaking at 150 rpm.

-

Production Fermentation: Inoculate the production medium with the seed culture (10% v/v). Fermentation is carried out at 27°C for 44-48 hours with aeration and agitation.

-

Monitoring: Monitor the pH and biomass throughout the fermentation. Maximum yield is typically obtained when the pH reaches approximately 7.8.

Cultivation of Burkholderia glumae 411gr-6 (Solid-State Fermentation)

Objective: To produce this compound using solid-state fermentation of Burkholderia glumae 411gr-6.

Materials:

-

CPG Agar Medium: (g/L) Casamino acids 1, Peptone 10, Glucose 10, Agar 18.

-

Inoculum of Burkholderia glumae 411gr-6

-

Petri plates or trays

-

Incubator

Procedure:

-

Inoculation: Streak or spread an inoculum of Burkholderia glumae 411gr-6 onto the surface of CPG agar plates.

-

Incubation: Incubate the plates at 28°C for 3-4 days.

-

Harvesting: After incubation, harvest the bacterial biomass and the agar medium for extraction.

This compound Extraction and Purification

Objective: To isolate and purify this compound from the fermentation culture.

Materials:

-

Methanol

-

Ethyl acetate

-

Chloroform

-

Sodium bicarbonate solution

-

Hydrochloric acid

-

Diaion® HP-20 resin or equivalent

-

Silica gel for chromatography

-

Rotary evaporator

-

Chromatography columns

Procedure from Streptomyces sp. Y-90,31725 Culture Broth:

-

Extraction from Culture Filtrate:

-

Adjust the pH of the culture filtrate (8 liters) to 5.0 with HCl.

-

Extract the filtrate with an equal volume of ethyl acetate.

-

Concentrate the ethyl acetate extract to dryness.

-

-

Adsorption Method:

-

Alternatively, pass the culture filtrate through a Diaion® HP-20 resin column.

-

Wash the column with water and elute with a stepwise gradient of methanol in water.

-

Pool the active fractions (typically eluting with 50-80% methanol) and concentrate.

-

Adjust the pH of the concentrated aqueous solution to 5.0 and extract with ethyl acetate.

-

-

Purification:

-

Extract the ethyl acetate layer with a saturated sodium bicarbonate solution.

-

Acidify the bicarbonate solution to pH 5.0 and re-extract with ethyl acetate.

-

Concentrate the ethyl acetate extract and subject it to silica gel column chromatography, eluting with a dichloromethane:ethyl acetate gradient.

-

Collect the active fractions and crystallize from dichloromethane to obtain pure this compound.

-

Procedure from Burkholderia glumae 411gr-6 Solid Culture:

-

Extraction:

-

Extract the harvested bacterial cells and agar (2 kg) with methanol (2 L).

-

Concentrate the methanol extract in vacuo.

-

Suspend the residue in distilled water and extract with chloroform.

-

-

Purification:

-

Evaporate the chloroform extract to dryness.

-

Apply the residue to a Diaion HP-20 resin column and elute with a stepwise gradient of aqueous acetone.

-

Further purify the active fraction using semi-preparative HPLC on a C18 column.

-

Biosynthesis of this compound

This compound belongs to the phenazine family of secondary metabolites. The biosynthesis of the core phenazine structure originates from the shikimic acid pathway.

Phenazine Biosynthetic Pathway

The core phenazine structure is synthesized from chorismic acid via a conserved set of enzymes encoded by the phz gene cluster (phzABCDEFG).

Regulation of this compound Biosynthesis

The production of phenazines, including this compound, is tightly regulated in both Streptomyces and Burkholderia.

In Streptomyces , the regulation of secondary metabolism is complex, often involving pathway-specific regulatory genes located within the biosynthetic gene cluster, as well as global regulators that respond to nutritional signals and developmental cues.

In Burkholderia , phenazine biosynthesis is often regulated by a quorum-sensing (QS) system. The production of N-acyl homoserine lactone (AHL) signaling molecules increases with cell density, leading to the activation of transcriptional regulators that upregulate the expression of the phz gene cluster.

Experimental Workflow for Strain Screening and Production Optimization

The following diagram outlines a general workflow for screening new microbial isolates for this compound production and optimizing the production process.

Conclusion

This technical guide provides a comprehensive overview of this compound-producing microbial strains, offering detailed protocols and insights into the biosynthesis and regulation of this antibiotic. The compiled data and methodologies serve as a valuable resource for researchers and professionals in the field, aiming to facilitate further investigation into this compound and its potential therapeutic applications. The provided workflows and diagrams offer a structured approach to both the discovery of new producer strains and the optimization of this compound production.

References

- 1. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genome-wide inference of regulatory networks in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quest for Phencomycin as a Renin Inhibitor: A Methodological Guide to Characterization

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Preamble: An initial investigation into the potential of phencomycin as a renin inhibitor, prompted by a patent application suggesting its activity against this key cardiovascular enzyme, has revealed a significant gap in the publicly available scientific literature. Despite a comprehensive search, no quantitative data—such as IC50 or Ki values—nor specific experimental protocols detailing the inhibition of renin by this compound have been identified.

This technical guide, therefore, pivots from a specific analysis of this compound to a broader, methodological framework. It is designed to provide researchers with a detailed roadmap for the in-vitro characterization of any novel compound, like this compound, as a potential renin inhibitor. This document outlines the core experimental protocols and data analysis required to establish and quantify such inhibitory activity, adhering to the highest standards of scientific rigor.

The Renin-Angiotensin-Aldosterone System (RAAS): The Therapeutic Target

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Renin, an aspartic protease, catalyzes the rate-limiting step in this pathway: the cleavage of angiotensinogen to angiotensin I. Subsequent enzymatic conversions lead to the production of angiotensin II, a potent vasoconstrictor. Inhibition of renin is, therefore, a prime therapeutic strategy for the management of hypertension.

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.

Experimental Protocols for In-Vitro Renin Inhibition Assays

To ascertain the renin-inhibitory potential of a compound, a series of in-vitro assays are required. The following are detailed protocols for two widely accepted methods.

Fluorescence Resonance Energy Transfer (FRET)-Based Assay

This high-throughput method utilizes a synthetic peptide substrate that mimics the cleavage site of angiotensinogen. The peptide is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by renin, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

Materials:

-

Human recombinant renin

-

FRET-based renin substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound.

-

Dilute the human recombinant renin and the FRET substrate in the assay buffer to their optimal working concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to triplicate wells:

-

Blank wells: Assay buffer only.

-

Control (100% activity) wells: Assay buffer and renin solution.

-

Test compound wells: Assay buffer, renin solution, and serial dilutions of the test compound.

-

-

-

Incubation:

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the test compound to interact with the enzyme.

-

-

Reaction Initiation:

-

Add the FRET substrate to all wells to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission) over a set period (e.g., 60 minutes) at 37°C.

-

High-Performance Liquid Chromatography (HPLC)-Based Assay

This method directly measures the product of the renin-catalyzed reaction, angiotensin I, providing a highly specific and quantitative assessment of enzyme activity.

Materials:

-

Human recombinant renin

-

Human angiotensinogen (substrate)

-

Assay buffer

-

Test compound

-

Quenching solution (e.g., acidic solution)

-

HPLC system with a C18 column

-

Mobile phase (e.g., acetonitrile/water gradient with trifluoroacetic acid)

-

Angiotensin I standard

Procedure:

-

Reaction Setup:

-

In microcentrifuge tubes, combine the assay buffer, angiotensinogen, and either the test compound at various concentrations or a vehicle control.

-

-

Enzyme Addition:

-

Add human recombinant renin to each tube to start the reaction.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 1-3 hours).

-

-

Reaction Termination:

-

Stop the reaction by adding the quenching solution.

-

-

Sample Preparation:

-

Centrifuge the samples to pellet any precipitate.

-

Transfer the supernatant to HPLC vials.

-

-

HPLC Analysis:

-

Inject the samples into the HPLC system.

-

Separate the components using a C18 column and a suitable gradient elution.

-

Detect angiotensin I by UV absorbance at a specific wavelength (e.g., 214 nm).

-

-

Quantification:

-

Quantify the amount of angiotensin I produced by comparing the peak area to a standard curve generated with known concentrations of angiotensin I.

-

Figure 2: General experimental workflow for renin inhibitor screening.

Data Presentation and Analysis

The primary goal of these experiments is to quantify the inhibitory potency of the test compound. This is typically expressed as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

IC50 Determination

The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is determined by plotting the percentage of renin inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical Renin Inhibition Data for IC50 Calculation

| Compound Concentration (nM) | % Inhibition (Mean ± SD) |

| 0.1 | 5.2 ± 1.1 |

| 1 | 15.8 ± 2.5 |

| 10 | 48.9 ± 3.1 |

| 100 | 85.4 ± 2.8 |

| 1000 | 98.1 ± 0.9 |

Ki and Mechanism of Inhibition

To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme kinetic studies are performed. This involves measuring the initial reaction velocities at various substrate and inhibitor concentrations. The data are then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

Table 2: Hypothetical Enzyme Kinetic Data for a Renin Inhibitor

| Substrate (Angiotensinogen) Conc. (µM) | Initial Velocity (nmol/min) - No Inhibitor | Initial Velocity (nmol/min) - With Inhibitor (X nM) |

| 1 | 10.5 | 5.8 |

| 2 | 18.2 | 10.1 |

| 5 | 32.6 | 18.1 |

| 10 | 45.1 | 25.0 |

| 20 | 58.8 | 32.7 |

From these data, the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined under both inhibited and uninhibited conditions, allowing for the calculation of Ki and elucidation of the inhibition mechanism.

Conclusion and Future Directions

The successful in-vitro characterization of a compound like this compound as a renin inhibitor, following the protocols outlined above, is the foundational step in its development as a potential therapeutic agent. Positive results, including a low IC50 and a favorable inhibition profile, would strongly warrant progression to further studies. These would include selectivity assays against other proteases, pharmacokinetic and pharmacodynamic studies, and ultimately, in-vivo efficacy studies in animal models of hypertension to validate its potential as a novel antihypertensive drug.

The Role of Phencomycin in the Kallikrein-Kinin System: A Technical Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the current scientific understanding of phencomycin's role in the kallikrein-kinin system. It is critical to note at the outset that publicly available scientific literature detailing the specific mechanisms and quantitative effects of this compound on this system is exceptionally limited. The primary reference to this interaction is found within a patent document, and as such, the information should be interpreted with the understanding that it has not been extensively validated in peer-reviewed scientific publications.

Introduction to this compound

This compound is an antibiotic belonging to the phenazine class of natural products. It is produced by microorganisms of the genera Streptomyces and Burkholderia[1][2][3]. While the majority of research has focused on its antimicrobial properties against a range of bacteria and fungi, a 1991 patent also claims its potential pharmacological activity beyond its antibiotic function[4].

The patent, EP0521464A1, discloses that this compound has an "influence on the kallikrein-kinin system" and "inhibits physiologically important enzymes such as renin"[4]. This suggests a potential therapeutic role in conditions like inflammation, asthma, pancreatitis, shock syndromes, and cardiovascular disorders. However, the patent does not provide specific data from experiments, such as inhibition constants or detailed mechanistic studies, to substantiate these claims.

The Kallikrein-Kinin System: An Overview

The kallikrein-kinin system is a complex endogenous cascade that plays a crucial role in various physiological and pathological processes, including inflammation, blood pressure regulation, coagulation, and pain. The system is composed of kininogens, kallikreins, kinins, and kininases.

The central event in this system is the cleavage of kininogens by serine proteases called kallikreins to release vasoactive peptides known as kinins, the most prominent of which is bradykinin. Bradykinin exerts its effects by binding to two G protein-coupled receptors: the B1 receptor (B1R) and the B2 receptor (B2R). The B2R is constitutively expressed and mediates most of the physiological effects of bradykinin, while the B1R is typically upregulated during tissue injury and inflammation.

The actions of kinins are terminated by kininases, most notably angiotensin-converting enzyme (ACE), which is also a key enzyme in the renin-angiotensin system.

Signaling Pathway of the Kallikrein-Kinin System

The following diagram illustrates the general signaling pathway of the kallikrein-kinin system.

Potential Interaction of this compound with the Kallikrein-Kinin System

Based on the patent claim, the interaction of this compound with the kallikrein-kinin system could occur at several levels:

-

Direct Inhibition of Kallikrein: this compound could act as a direct inhibitor of plasma or tissue kallikrein, thereby reducing the production of bradykinin from kininogen.

-

Modulation of Bradykinin Receptors: It is conceivable that this compound could act as an antagonist at the B1 or B2 receptors, blocking the effects of bradykinin.

-

Inhibition of Renin: The patent also mentions the inhibition of renin. Renin is the rate-limiting enzyme of the renin-angiotensin system (RAS), which is interconnected with the kallikrein-kinin system, notably through the dual role of ACE. By inhibiting renin, this compound could modulate blood pressure, which is also influenced by the kallikrein-kinin system.

Without experimental data, these remain hypothetical mechanisms of action.

Hypothetical Experimental Protocols for Investigating this compound's Role

To scientifically validate the claims made in the patent, a series of in vitro and in vivo experiments would be necessary. The following sections describe standard methodologies that could be employed.

In Vitro Kallikrein Inhibition Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of plasma or tissue kallikrein.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human plasma kallikrein or tissue kallikrein would be used. A fluorogenic peptide substrate specific for kallikrein (e.g., a substrate with an amino-methylcoumarin (AMC) leaving group) would be prepared in a suitable assay buffer.

-

Assay Procedure:

-

A dilution series of this compound would be prepared in the assay buffer.

-

The enzyme would be pre-incubated with the different concentrations of this compound for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction would be initiated by the addition of the fluorogenic substrate.

-

The rate of substrate cleavage would be monitored by measuring the increase in fluorescence over time using a microplate reader.

-

-

Data Analysis: The initial reaction velocities would be calculated for each this compound concentration. The half-maximal inhibitory concentration (IC50) would be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

In Vitro Renin Inhibition Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of renin.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human renin and its substrate, angiotensinogen (or a synthetic peptide substrate), would be used. A common method is a FRET (Förster Resonance Energy Transfer) based assay.

-

Assay Procedure:

-

A dilution series of this compound would be prepared.

-

Renin would be pre-incubated with the various concentrations of this compound.

-

The reaction would be initiated by adding the FRET-based renin substrate.

-

The cleavage of the substrate, which separates the quencher and fluorophore, would be measured as an increase in fluorescence over time.

-

-

Data Analysis: Similar to the kallikrein assay, the IC50 value for this compound against renin would be calculated from the dose-response curve.

Bradykinin Receptor Binding Assay

Objective: To determine if this compound can displace the binding of a radiolabeled ligand to the bradykinin B1 or B2 receptors.

Methodology:

-

Cell Culture and Membrane Preparation: A cell line stably expressing either the human bradykinin B1 or B2 receptor would be cultured. Cell membranes would be prepared from these cells.

-

Binding Assay:

-

A fixed concentration of a radiolabeled bradykinin receptor ligand (e.g., [³H]-bradykinin for B2R) would be incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

After incubation, the bound and free radioligand would be separated by filtration.

-

The amount of bound radioactivity would be measured using a scintillation counter.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) would be determined. This can be used to calculate the binding affinity (Ki) of this compound for the receptor.

Hypothetical Experimental Workflow

The following diagram outlines a potential workflow for screening and characterizing the effects of this compound on the kallikrein-kinin system.

Quantitative Data

As of the date of this document, there is no publicly available quantitative data (e.g., IC50, Ki, Kd values) describing the interaction of this compound with any component of the kallikrein-kinin system or with renin. The tables below are provided as templates for how such data would be presented if it were available.

Table 1: Hypothetical Inhibitory Activity of this compound on Kallikrein and Renin

| Target Enzyme | Assay Type | This compound IC50 (µM) |

| Plasma Kallikrein | Fluorogenic Substrate | Data Not Available |

| Tissue Kallikrein | Fluorogenic Substrate | Data Not Available |

| Renin | FRET Assay | Data Not Available |

Table 2: Hypothetical Binding Affinity of this compound for Bradykinin Receptors

| Receptor Subtype | Ligand | This compound Ki (µM) |

| Bradykinin B1 Receptor | [³H]-Ligand | Data Not Available |

| Bradykinin B2 Receptor | [³H]-Bradykinin | Data Not Available |

Conclusion and Future Directions

The claim that this compound influences the kallikrein-kinin system and inhibits renin is intriguing and suggests that this natural product may have therapeutic potential beyond its use as an antibiotic. However, the lack of published, peer-reviewed data means that this remains a speculative area.

Future research should focus on systematically evaluating the effects of this compound using the types of experimental protocols outlined in this document. Such studies would be essential to:

-

Confirm or refute the claims made in the original patent.

-

Elucidate the precise mechanism of action of this compound within the kallikrein-kinin and renin-angiotensin systems.

-

Provide quantitative data on its potency and selectivity.

-

Assess its potential as a lead compound for the development of new drugs for inflammatory or cardiovascular diseases.

Until such research is conducted and published, the role of this compound in the kallikrein-kinin system remains an open and potentially fruitful area of investigation for the scientific and drug development communities.

References

- 1. EP0521464A1 - Antibiotic, this compound, a process for its production and its use - Google Patents [patents.google.com]

- 2. Burkholderia Bacteria Produce Multiple Potentially Novel Molecules that Inhibit Carbapenem-Resistant Gram-Negative Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological and mechanistic activities of phenazine antibiotics produced by culture LL-14I352 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Phencomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Phencomycin. It is designed to furnish researchers, scientists, and drug development professionals with detailed data, experimental protocols, and visual representations of key processes to support further investigation and application of this antibiotic.

Introduction to this compound

This compound is a member of the phenazine class of heterocyclic nitrogen-containing compounds, which are known to be produced by a variety of bacteria and exhibit a broad range of biological activities. While many phenazine compounds are recognized for their potent antimicrobial properties, this compound itself has demonstrated a more nuanced antibacterial profile. This guide delves into the specifics of its in vitro activity.

Antibacterial Spectrum of this compound

The antibacterial activity of this compound has been characterized as generally weak against a range of microorganisms. The available data on its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism, is summarized below.

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Gram Staining | MIC (µg/mL) | Reference |

| Bacillus sp. | Gram-Positive | 128 | [1] |

| Most other tested microorganisms | N/A | >128 | [1] |

Note: The available quantitative data for the antibacterial spectrum of this compound is limited. The table will be updated as more research becomes available.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of an antibiotic is primarily achieved through the measurement of its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The two standard methods for this are the Broth Microdilution and Agar Dilution methods.

Broth Microdilution Method for MIC Determination

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium.

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Standardized bacterial suspension (typically 0.5 McFarland standard, diluted to yield approximately 5 x 10^5 CFU/mL in the final well volume)

-

Positive control (broth with bacterial inoculum, no antibiotic)

-

Negative control (broth only)

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard the final 50 µL from the last well in the dilution series.

-

-

Inoculation:

-

Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

-

Add 50 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions and the positive control well. The negative control well receives only sterile broth.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

Following incubation, determine the MIC by identifying the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually as the well with the lowest antibiotic concentration that remains clear, or by using a microplate reader to measure optical density.

-

Agar Dilution Method for MIC Determination

In this method, the antibiotic is incorporated into a solid agar medium at various concentrations, which is then inoculated with the test bacteria.

Materials:

-

This compound stock solution of known concentration

-

Sterile Mueller-Hinton Agar (or other appropriate agar medium)

-

Sterile petri dishes

-

Standardized bacterial suspension (typically 10^4 CFU per spot)

-

Inoculator (e.g., a multipoint replicator)

Procedure:

-

Preparation of Agar Plates:

-

Prepare a series of two-fold dilutions of the this compound stock solution.

-

For each concentration, add a specific volume of the antibiotic dilution to molten and cooled (45-50°C) agar medium. Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify.

-

Prepare a control plate containing no antibiotic.

-

-

Inoculation:

-

Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

-

Further dilute the inoculum to achieve a final concentration of approximately 10^7 CFU/mL.

-

Using a multipoint replicator, spot-inoculate a standardized volume (typically 1-2 µL) of the bacterial suspension onto the surface of each agar plate, resulting in approximately 10^4 CFU per spot.

-

-

Incubation:

-

Allow the inocula to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterial isolate.

-

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

General Mechanism of Action for Phenazine Antibiotics

While a specific signaling pathway for this compound has not been elucidated, the general mechanism of action for many phenazine antibiotics involves the generation of reactive oxygen species (ROS), which leads to cellular damage and death.

Conclusion

The available data suggest that this compound has a limited antibacterial spectrum, with notable activity primarily against Bacillus species at higher concentrations. Further research is required to fully elucidate its range of activity against a broader array of clinically relevant bacteria and to understand its specific molecular targets and mechanisms of action. The standardized protocols provided in this guide offer a foundation for conducting such investigations. The visualizations aim to clarify the experimental processes and the current understanding of the mode of action of the broader phenazine class of antibiotics.

References

Phencomycin derivatives and their natural sources

An In-Depth Technical Guide to Phencomycin and Its Derivatives

Introduction

This compound is a naturally occurring antibiotic belonging to the phenazine class of nitrogen-containing heterocyclic compounds.[1][2] Phenazines are colored metabolites produced by a variety of microorganisms and are known for their broad-spectrum antimicrobial activity against bacteria, yeasts, and filamentous fungi.[1] The chemical structure and biological activity of phenazines can vary significantly based on the type and position of functional groups on their tricyclic ring.[1][3] this compound itself is characterized by the presence of carboxyl and carbomethoxy groups as substituents. The study of this compound and its derivatives is of significant interest to researchers in drug development due to their potential as lead compounds for new antimicrobial agents to combat pathogens, including those affecting plants.

Natural Sources of this compound Derivatives

This compound and its derivatives are secondary metabolites produced by various bacteria found in both terrestrial and marine environments. The primary producers belong to the genera Streptomyces and Burkholderia.

-

Streptomyces sp. : The parent compound, this compound, was first isolated from a terrestrial species, Streptomyces sp. HIL Y-9031725. Derivatives such as dihydrothis compound methyl ester have been isolated from unidentified marine Streptomyces species. Species of Streptomyces are well-known producers of a wide array of antibiotics and other bioactive compounds.

-

Burkholderia glumae : The strain Burkholderia glumae 411gr-6 has been identified as a producer of this compound and novel derivatives, including 4-hydroxythis compound and 5,10-dihydro-4,9-dihydroxythis compound methyl ester. Burkholderia species are versatile bacteria found in soil and are known to synthesize various antimicrobial compounds like pyrrolnitrin and pyoluteorin in addition to phenazines.

Known this compound Derivatives

Several derivatives of the core this compound structure have been isolated and characterized. These modifications often involve hydroxylation or reduction of the phenazine ring system.

-

This compound : The parent compound. It exhibits weak antibacterial activity.

-

4-Hydroxythis compound : A derivative isolated from B. glumae 411gr-6. It possesses one additional oxygen atom compared to this compound. This compound showed little to no inhibitory activity against a range of microorganisms.

-

5,10-dihydro-4,9-dihydroxythis compound methyl ester : Also isolated from B. glumae 411gr-6, this novel derivative is a dihydrophenazine. It has demonstrated potent, broad-spectrum inhibitory activity against various bacteria, yeasts, and plant pathogenic fungi.

-

Dihydrothis compound methyl ester : A phenazine derivative isolated from a marine Streptomyces sp. It shows weak antibiotic activity against Escherichia coli and Bacillus subtilis.

Quantitative Biological Activity Data

The antimicrobial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.

| Compound | Test Organism | Gram Type | Organism Type | MIC (µg/ml) | Reference |

| This compound | Various Bacteria & Fungi | - | - | Weak to no activity | |

| 4-Hydroxythis compound | Bacillus subtilis | Gram-positive | Bacterium | 128 | |

| Most other tested organisms | - | - | >128 | ||

| 5,10-dihydro-4,9-dihydroxythis compound methyl ester | Staphylococcus aureus | Gram-positive | Bacterium | 1 | |

| Escherichia coli | Gram-negative | Bacterium | 16 | ||

| Candida albicans | - | Yeast | 4 | ||

| Aspergillus fumigatus | - | Fungus | 8 | ||

| Colletotrichum orbiculare | - | Fungus | 1 | ||

| Magnaporthe oryzae | - | Fungus | 1 | ||

| Ralstonia solanacearum | Gram-negative | Bacterium | 64 | ||

| Micrococcus luteus | Gram-positive | Bacterium | 128 | ||

| Bacillus subtilis | Gram-positive | Bacterium | >128 | ||

| Dihydrothis compound methyl ester | Escherichia coli | Gram-negative | Bacterium | Weak activity | |

| Bacillus subtilis | Gram-positive | Bacterium | Weak activity |

Experimental Protocols

The following sections detail the generalized methodologies used for the isolation, purification, and biological evaluation of this compound derivatives, based on cited literature.

Isolation and Purification of this compound Derivatives

This protocol describes a typical workflow for extracting and purifying this compound compounds from a bacterial culture, such as Burkholderia glumae 411gr-6.

-

Cultivation : The producing microorganism (B. glumae 411gr-6) is cross-hatch streaked on a suitable solid agar medium (e.g., Casamino acid-Peptone-Glucose or CPG agar) and incubated at 28°C for 3-4 days.

-

Extraction : The bacterial cells are harvested and extracted with a solvent such as methanol (MeOH) to solubilize the secondary metabolites. The extract is then concentrated in vacuo to produce a crude residue.

-

Solvent Partitioning : The crude residue is suspended in distilled water and partitioned with a non-polar organic solvent like chloroform (CHCl₃). The antimicrobial activity is typically found in the organic layer, which is then evaporated to dryness.

-

Initial Column Chromatography : The resulting residue is applied to a Diaion HP-20 resin column. The column is eluted with a stepwise gradient of aqueous acetone (e.g., 0%, 20%, 40%, 60%, 80%, 100%). Fractions are collected and tested for antifungal activity.

-

HPLC Purification : The active fraction (e.g., the 60% acetone fraction) is further purified using a semi-preparative High-Performance Liquid Chromatography (HPLC) system equipped with a reversed-phase C18 column.

-

Final Separation : The HPLC column is eluted with an isocratic mobile phase (e.g., 50% aqueous acetonitrile containing 0.1% formic acid) at a specific flow rate (e.g., 2 ml/min). The effluent is monitored by a UV detector at a relevant wavelength (e.g., 365 nm) to separate and collect the pure compounds.

-

Structure Elucidation : The molecular formula and structure of the purified compounds are determined using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Antimicrobial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using the broth micro-dilution susceptibility method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Compounds : The purified compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted two-fold in 96-well microtiter plates to achieve a range of concentrations (e.g., 0 to 128 µg/ml).

-

Inoculum Preparation : The target microorganisms (bacteria, yeast, or fungi) are cultured, and a suspension is prepared and standardized to a specific concentration (e.g., 1 x 10⁵ spores or mycelial fragments per ml for fungi).

-

Inoculation : A standardized volume of the microbial inoculum is added to each well of the microtiter plate containing the diluted compounds.

-

Incubation : The plates are incubated under appropriate conditions (temperature and duration) for the specific test organism.

-

MIC Determination : After incubation, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.

Visualizations

Workflow for Isolation and Characterization

Caption: General workflow for the isolation, purification, and analysis of this compound derivatives.

Logical Relationships of this compound Derivatives

Caption: Relationship between this compound, its derivatives, and their known natural sources.

References

Structural Elucidation of Novel Phencomycin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation of novel phencomycin analogs, focusing on recently identified derivatives from Burkholderia glumae. It details the experimental protocols for isolation, purification, and characterization, and presents a summary of their biological activities. Furthermore, this guide illustrates key biological and experimental pathways using detailed diagrams.

Introduction

This compound and its analogs are members of the phenazine class of heterocyclic nitrogen-containing compounds produced by various bacteria, including Streptomyces and Burkholderia species.[1][2] These compounds are of significant interest to the scientific community due to their broad-spectrum antimicrobial activity against a range of bacteria, yeasts, and plant pathogenic fungi.[2] The emergence of multidrug-resistant microorganisms necessitates the discovery and characterization of novel antimicrobial agents, making the study of new this compound analogs a critical area of research.[1] This guide focuses on two novel analogs, 4-hydroxythis compound and 5,10-dihydro-4,9-dihydroxythis compound methyl ester, isolated from Burkholderia glumae strain 411gr-6.[1]

Data Presentation: Antimicrobial Activity of this compound Analogs

The antimicrobial efficacy of the novel this compound analogs was evaluated against a panel of microorganisms. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, are summarized in the table below.

| Microorganism | This compound (µg/mL) | 4-hydroxythis compound (µg/mL) | 5,10-dihydro-4,9-dihydroxythis compound methyl ester (µg/mL) |

| Bacillus subtilis | >128 | >128 | 1 |

| Micrococcus luteus | >128 | >128 | 128 |

| Ralstonia solanacearum | >128 | >128 | 64 |

| Candida albicans | >128 | >128 | 16 |

| Saccharomyces cerevisiae | >128 | >128 | 16 |

| Aspergillus niger | >128 | >128 | 8 |

| Colletotrichum orbiculare | >128 | >128 | 1 |

| Magnaporthe oryzae | >128 | >128 | 2 |

| Rhizoctonia solani | >128 | >128 | 4 |

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Novel Analogs. As indicated, 5,10-dihydro-4,9-dihydroxythis compound methyl ester displayed the most potent and broad-spectrum antimicrobial activity.

Experimental Protocols

Cultivation of Burkholderia glumae 411gr-6 and Extraction of Analogs

A detailed protocol for the cultivation of the source microorganism and the initial extraction of the this compound analogs is provided below.

-

Media Preparation: Prepare Casamino acid-Peptone-Glucose (CPG) agar medium consisting of 1 g/L casamino acids, 10 g/L peptone, 10 g/L glucose, and 18 g/L agar in distilled water.

-

Inoculation and Incubation: Cross-hatch streak Burkholderia glumae strain 411gr-6 onto the CPG agar plates. Incubate the plates at 28°C for 3-4 days.

-

Harvesting and Extraction: Harvest the bacterial cells and extract them with 2 liters of methanol.

-

Concentration: Concentrate the methanol extract in vacuo.

-

Liquid-Liquid Extraction: Suspend the resulting residue in distilled water and perform a liquid-liquid extraction with chloroform.

-

Drying: Evaporate the antifungal organic (chloroform) layer to dryness to obtain the crude extract.

Purification of this compound Analogs

The crude extract is subjected to a multi-step purification process to isolate the individual analogs.

-

Column Chromatography: Apply the crude extract to a Diaion HP-20 resin column. Elute the compounds using a stepwise gradient of aqueous acetone (0%, 20%, 40%, 60%, 80%, and 100% v/v).

-

High-Performance Liquid Chromatography (HPLC): Further purify the bioactive fractions using a semi-preparative HPLC system equipped with a reversed-phase C18 column. Elute with an isocratic mobile phase of 50% aqueous acetonitrile containing 0.1% formic acid at a flow rate of 2 mL/min. Monitor the effluent at 365 nm to detect the phenazine compounds.

Structural Elucidation Methodologies

The definitive structures of the purified this compound analogs are determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

1D NMR: Acquire ¹H and ¹³C NMR spectra to determine the proton and carbon environments within the molecule.

-

2D NMR: Perform Correlation Spectroscopy (COSY) to identify proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) to correlate protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon couplings. These experiments are crucial for assembling the molecular framework.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the purified compound into the mass spectrometer, typically via direct infusion or coupled with an HPLC system (LC-MS).

-

High-Resolution Mass Spectrometry (HRMS): Utilize techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain the accurate mass of the molecular ion. This allows for the determination of the elemental composition.

-